(S)-Coriolic acid

Catalog No.
S1538385
CAS No.
29623-28-7
M.F
C18H32O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Coriolic acid

CAS Number

29623-28-7

Product Name

(S)-Coriolic acid

IUPAC Name

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1

InChI Key

HNICUWMFWZBIFP-IRQZEAMPSA-N

SMILES

Array

Synonyms

13-HODD, 13-HODE, 13-hydroxy-9,11-octadecadienoic acid, 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer, 13-hydroxyoctadecadienoic acid, 13-LOX

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O

The exact mass of the compound (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. It belongs to the ontological category of HODE in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid, also known as 13(S)-HODE, is a fatty acid metabolite found in various organisms []. Scientific research has explored 13(S)-HODE in several contexts:

  • Metabolism

    13(S)-HODE is produced from the breakdown of linoleic acid, an essential fatty acid []. Researchers are interested in understanding the enzymes and pathways involved in 13(S)-HODE production and its downstream effects [, ].

  • Cellular Signaling

    13(S)-HODE can act as a signaling molecule within cells. It may play a role in inflammation, cell proliferation, and other processes [, ]. Research is ongoing to elucidate the specific mechanisms of 13(S)-HODE signaling.

  • Potential Health Effects

    Some studies suggest that 13(S)-HODE may have anti-inflammatory or anti-cancer properties [, ]. However, more research is needed to understand the potential therapeutic applications of 13(S)-HODE.

13(S)-Hydroxyoctadecadienoic acid, commonly referred to as 13(S)-HODE, is a significant metabolite derived from linoleic acid. It is classified as a hydroxyoctadecadienoic acid and is produced primarily through the action of lipoxygenase enzymes, particularly 15-lipoxygenase and cyclooxygenase. The chemical formula for 13(S)-HODE is C₁₈H₃₂O₃, with a molecular weight of approximately 296.44 g/mol. This compound exists in two stereoisomeric forms: 13(S)-HODE and its counterpart, 13(R)-HODE, with the former being more biologically active .

The synthesis of 13(S)-HODE begins with the enzymatic conversion of linoleic acid into 13-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This unstable hydroperoxide is subsequently reduced to form 13(S)-HODE. The primary enzymes involved in this process are lipoxygenases and cyclooxygenases, with cyclooxygenase-2 showing a higher preference for linoleic acid compared to cyclooxygenase-1 . Additionally, 13(S)-HODE can be further oxidized to produce 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE) via NAD+-dependent dehydrogenases .

13(S)-HODE exhibits various biological activities that are critical in cellular processes. It has been shown to inhibit cell adhesion to endothelial cells, which may play a role in reducing cancer metastasis. Furthermore, studies indicate that 13(S)-HODE can induce apoptosis in breast cancer cell lines by down-regulating peroxisome proliferator-activated receptors (PPAR) and causing cell cycle arrest . Its role in modulating inflammation and oxidative stress responses also highlights its potential therapeutic implications in conditions such as atherosclerosis and cancer .

The synthesis of 13(S)-HODE can be achieved through several methods:

  • Enzymatic Synthesis: The most common method involves incubating linoleic acid with lipoxygenase enzymes (e.g., from plants or mammals) or cyclooxygenases.
  • Chemical Synthesis: Laboratory synthesis may involve the oxidation of linoleic acid using chemical oxidants under controlled conditions.
  • Biotechnological Approaches: Genetic engineering techniques can be employed to enhance the production of 13(S)-HODE in microbial systems.

These methods allow for the production of both the (S) and (R) isomers, although the (S) form is typically favored due to its greater biological activity .

The applications of 13(S)-HODE span various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties and ability to modulate cell growth, it is being explored as a potential therapeutic agent in cancer treatment.
  • Nutraceuticals: Its role in lipid metabolism makes it a candidate for dietary supplements aimed at improving cardiovascular health.
  • Research: Used extensively in studies investigating lipid metabolism, oxidative stress, and cellular signaling pathways.

Research has shown that 13(S)-HODE interacts with various cellular receptors and pathways:

  • Peroxisome Proliferator-Activated Receptors: It acts as a ligand for PPARs, influencing gene expression related to lipid metabolism and inflammation.
  • Cell Adhesion Molecules: By inhibiting adhesion to endothelial cells, it may reduce the risk of tumor metastasis.
  • Oxidative Stress Markers: Higher concentrations of HODEs are often indicative of oxidative stress within biological systems .

In comparing 13(S)-HODE with other similar compounds, several noteworthy metabolites emerge:

Compound NameStructure/CharacteristicsUnique Features
9-Hydroxyoctadecadienoic Acid (9-HODE)Another product of linoleic acid metabolismPrimarily associated with pro-inflammatory effects
Arachidonic AcidA polyunsaturated fatty acid precursorInvolved in eicosanoid synthesis
Eicosapentaenoic AcidOmega-3 fatty acidExhibits anti-inflammatory properties

While both 9-HODE and arachidonic acid are involved in inflammatory processes, 13(S)-HODE is unique due to its dual role in promoting protective mechanisms against oxidative stress while also exhibiting pro-apoptotic effects in cancer cells .

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.23514488 Da

Monoisotopic Mass

296.23514488 Da

Heavy Atom Count

21

UNII

U2DA27TT5J
53CYY2A5PM

Other CAS

29623-28-7
5204-88-6

Metabolism Metabolites

13-hydroxyoctadecadienoic acid has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoyl]oxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[(6S,7E,9Z)-17-carboxyheptadeca-7,9-dien-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

13-Hydroxyoctadecadienoic_acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 08-15-2023
1.Buchanan, M.R.,Haas, T.A.,Lagarde, M., et al. 13-Hydroxyoctadecadienoic acid is the vessel wall chemorepellant factor, LOX. The Journal of Biological Chemisty 260, 16056-16059 (1985).

Explore Compound Types